N-benzyl-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide N-benzyl-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1020549
InChI: InChI=1S/C21H25N3O5/c1-27-17-11-16(12-18(28-2)21(17)29-3)14-23-24-20(26)10-9-19(25)22-13-15-7-5-4-6-8-15/h4-8,11-12,14H,9-10,13H2,1-3H3,(H,22,25)(H,24,26)/b23-14+
SMILES: COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CCC(=O)NCC2=CC=CC=C2
Molecular Formula: C21H25N3O5
Molecular Weight: 399.4 g/mol

N-benzyl-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide

CAS No.:

Cat. No.: VC1020549

Molecular Formula: C21H25N3O5

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide -

Specification

Molecular Formula C21H25N3O5
Molecular Weight 399.4 g/mol
IUPAC Name N-benzyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanediamide
Standard InChI InChI=1S/C21H25N3O5/c1-27-17-11-16(12-18(28-2)21(17)29-3)14-23-24-20(26)10-9-19(25)22-13-15-7-5-4-6-8-15/h4-8,11-12,14H,9-10,13H2,1-3H3,(H,22,25)(H,24,26)/b23-14+
Standard InChI Key SMRZCBQGBSRNGT-OEAKJJBVSA-N
Isomeric SMILES COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CCC(=O)NCC2=CC=CC=C2
SMILES COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CCC(=O)NCC2=CC=CC=C2
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CCC(=O)NCC2=CC=CC=C2

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